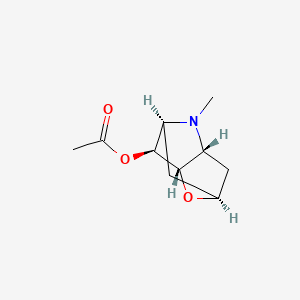
Scopoline acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scopoline acetate, also known as scopolamine acetate, is a tropane alkaloid derived from plants of the Solanaceae family. It is widely recognized for its anticholinergic properties and is used in various medical applications, including the treatment of motion sickness, postoperative nausea, and vomiting. The compound is a derivative of scopolamine, which has been used for centuries in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Scopoline acetate can be synthesized through several methods. One common approach involves the esterification of scopolamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:
Scopolamine+Acetic Anhydride→Scopoline Acetate+Acetic Acid
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plants such as Duboisia myoporoides and Duboisia leichhardtii. These plants are cultivated specifically for their high alkaloid content. The extraction process includes several steps: harvesting, drying, and solvent extraction. The crude extract is then purified through various chromatographic techniques to obtain this compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Scopoline acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form scopoline N-oxide.
Reduction: Reduction of this compound can yield scopoline.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.
Major Products
Oxidation: Scopoline N-oxide
Reduction: Scopoline
Substitution: Various scopoline derivatives
Scientific Research Applications
Scopoline acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tropane alkaloids.
Biology: Studied for its effects on the nervous system, particularly its anticholinergic properties.
Medicine: Used in the development of drugs for motion sickness, postoperative nausea, and vomiting.
Industry: Employed in the production of pharmaceuticals and as a research tool in neuropharmacology.
Mechanism of Action
Scopoline acetate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to a reduction in parasympathetic nervous system activity. This mechanism is responsible for its therapeutic effects in treating motion sickness and nausea.
Comparison with Similar Compounds
Similar Compounds
Hyoscyamine: Another tropane alkaloid with similar anticholinergic properties.
Atropine: A well-known anticholinergic compound used in various medical applications.
Cocaine: Although primarily known for its stimulant effects, it shares a similar tropane structure.
Uniqueness
Scopoline acetate is unique due to its specific binding affinity for muscarinic acetylcholine receptors, which makes it particularly effective in treating motion sickness and nausea with fewer side effects compared to other anticholinergic compounds.
Properties
CAS No. |
109451-65-2 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
[(1R,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-yl] acetate |
InChI |
InChI=1S/C10H15NO3/c1-5(12)13-9-7-3-6-4-8(11(7)2)10(9)14-6/h6-10H,3-4H2,1-2H3/t6-,7-,8+,9-,10-/m0/s1 |
InChI Key |
JKPDCRQKGCESPY-CIQUZCHMSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2C[C@H]3C[C@H]([C@@H]1O3)N2C |
Canonical SMILES |
CC(=O)OC1C2CC3CC(C1O3)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


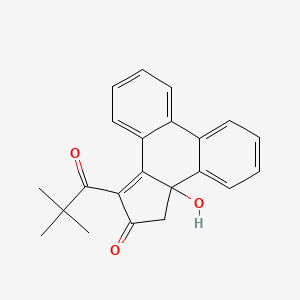

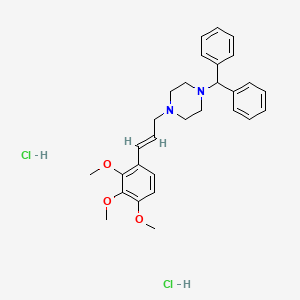

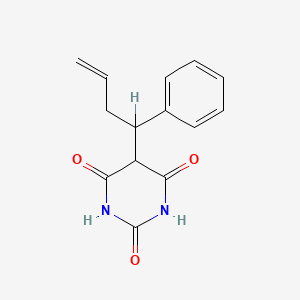


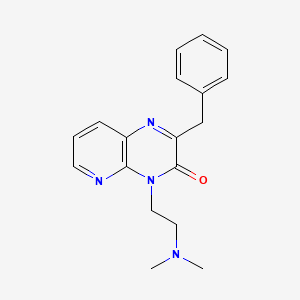
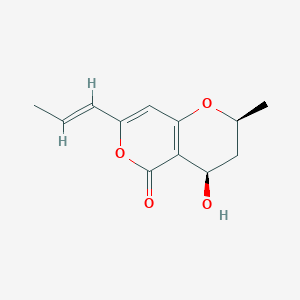
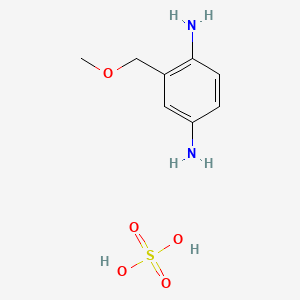
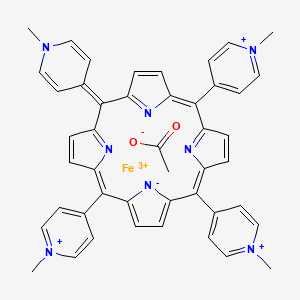
![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)


